3-(3,4-Dimethoxy-benzyl)-piperidine
Overview
Description
3-(3,4-Dimethoxy-benzyl)-piperidine, commonly known as DMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBP is a piperidine derivative that has shown promising results in animal studies for its ability to modulate various biological processes. In
Mechanism of Action
The mechanism of action of DMBP is not fully understood, but it is believed to modulate various biological processes by interacting with specific receptors and enzymes. DMBP has been reported to interact with the serotonin and dopamine receptors, which are known to play a crucial role in mood regulation and behavior. It has also been reported to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMBP has been shown to have various biochemical and physiological effects in animal studies. It has been reported to reduce the production of inflammatory mediators, such as cytokines and prostaglandins. DMBP has also been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, which are known to play a crucial role in mood regulation and behavior. Additionally, DMBP has been reported to have antioxidant properties and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
DMBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. DMBP has also shown good stability under various conditions. However, DMBP has some limitations for lab experiments. It is not water-soluble, which can make it challenging to administer in vivo. Additionally, the mechanism of action of DMBP is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on DMBP. One area of research is to further elucidate the mechanism of action of DMBP. This can help in the design of more targeted experiments to study its effects. Another area of research is to study the potential therapeutic applications of DMBP in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new formulations of DMBP that can improve its solubility and bioavailability can also be an area of future research.
Conclusion:
In conclusion, DMBP is a piperidine derivative that has shown promising results in animal studies for its potential therapeutic applications. The synthesis of DMBP involves a multistep process that ensures its purity. DMBP has been extensively studied for its potential use in various diseases, and its mechanism of action is believed to modulate various biological processes. DMBP has several advantages and limitations for lab experiments, and there are several future directions for research on DMBP.
Scientific Research Applications
DMBP has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant properties. DMBP has shown promising results in animal models of cancer, inflammation, and neurodegenerative diseases. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTAXWPDUQFGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCNC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588811 | |
Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
420137-11-7 | |
Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.